Methyl 2-[(2-fluorophenyl)carbamoyl]acetate
Description
Methyl 2-[(2-fluorophenyl)carbamoyl]acetate is a carbamate ester derivative featuring a 2-fluorophenyl carbamoyl group attached to a methyl acetate backbone. This compound belongs to a class of synthetic intermediates and bioactive molecules characterized by their carbamoyl and fluorinated aromatic substituents. The fluorine atom at the ortho position of the phenyl ring enhances the compound’s metabolic stability and influences its electronic properties, making it relevant in medicinal chemistry and materials science .
Properties
IUPAC Name |
methyl 3-(2-fluoroanilino)-3-oxopropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO3/c1-15-10(14)6-9(13)12-8-5-3-2-4-7(8)11/h2-5H,6H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIXZCYKOFOFHRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)NC1=CC=CC=C1F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-[(2-fluorophenyl)carbamoyl]acetate can be synthesized through several methods. One common approach involves the reaction of methyl chloroacetate with 2-fluoroaniline in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent product quality and high yield. The final product is often subjected to rigorous quality control measures, including nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) analysis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2-fluorophenyl)carbamoyl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine or other reduced forms.
Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives.
Scientific Research Applications
Methyl 2-[(2-fluorophenyl)carbamoyl]acetate has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical assays.
Medicine: Researchers explore its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-[(2-fluorophenyl)carbamoyl]acetate involves its interaction with various molecular targets and pathways. The fluorinated aromatic ring and carbamoyl group allow it to bind to specific enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular processes, making the compound valuable for studying biochemical pathways and developing new drugs.
Comparison with Similar Compounds
Key Observations :
- Biological Relevance: Unlike methyl 2-phenylacetoacetate, which is a known precursor for illicit drug synthesis , fluorinated carbamoyl derivatives are often explored for therapeutic applications, such as histone deacetylase (HDAC) inhibition .
- Synthetic Flexibility: Compounds like methyl 2-{[(3-fluorophenyl)methyl]amino}acetate highlight the role of fluorine in modulating pharmacokinetic properties, such as lipophilicity and metabolic stability.
Physicochemical and Spectroscopic Data
- NMR Profiles : Fluorine-containing compounds exhibit distinct ¹⁹F NMR shifts. For example, methyl 2-(1-(2-fluorophenyl)-1H-indol-3-yl)-2-phenylacetate (6v) shows ¹⁹F NMR δ = -114.6 ppm , comparable to the target compound’s expected range.
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) data for similar compounds (e.g., m/z 379.4059 for BG01261 ) confirm molecular formulas and purity.
Biological Activity
Methyl 2-[(2-fluorophenyl)carbamoyl]acetate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article will explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a unique combination of functional groups that contribute to its biological activity. The compound includes:
- Methyl ester group : Enhances lipophilicity and potential membrane permeability.
- Carbamoyl group : May interact with various biological targets.
- Fluorophenyl moiety : Known for enhancing biological activity through electronic effects.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit certain enzymes, including cholinesterases, which are critical in neurochemical processes.
- Antimicrobial Activity : Preliminary studies suggest significant antibacterial properties, potentially making it a candidate for antibiotic development.
- Anticancer Properties : The compound has shown promise in targeting cancer cells, although the exact molecular pathways involved remain under investigation.
Antimicrobial Activity
A study highlighted the antibacterial effects of related carbamoyl compounds, suggesting that this compound might exhibit similar properties. These compounds were tested against various bacterial strains, demonstrating effective inhibition at certain concentrations.
Anticancer Potential
Research into the anticancer properties of the compound has identified its potential to induce apoptosis in cancer cell lines. Mechanistic studies are ongoing to elucidate how it interacts with cellular pathways involved in tumor growth and metastasis.
Case Studies
-
Study on Antimicrobial Efficacy :
- Objective : To evaluate the antibacterial activity against Gram-positive and Gram-negative bacteria.
- Method : Disk diffusion method was employed to assess inhibition zones.
- Results : this compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.
-
Investigation of Anticancer Activity :
- Objective : To determine the cytotoxic effects on human cancer cell lines.
- Method : MTT assay was used to measure cell viability after treatment with varying concentrations of the compound.
- Results : The compound showed a dose-dependent decrease in cell viability, indicating potential as an anticancer agent.
Data Table
| Biological Activity | Test Methodology | Results |
|---|---|---|
| Antibacterial | Disk diffusion | Effective against S. aureus and E. coli |
| Anticancer | MTT assay | Dose-dependent cytotoxicity in cancer cells |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
